Cas no 2171771-68-7 (2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid)

2-Ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features a branched alkyl side chain and an Fmoc-protected amine group, offering steric hindrance and controlled reactivity during solid-phase peptide assembly. The compound is particularly valuable for introducing non-natural or sterically demanding residues into peptide sequences, enhancing conformational stability. Its high purity and compatibility with standard Fmoc-based protocols ensure reliable incorporation into complex peptides. The carboxylic acid functionality allows for further coupling or modification, making it a versatile intermediate in medicinal chemistry and bioconjugation applications. Proper handling under anhydrous conditions is recommended to preserve its reactivity.
2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid structure
2171771-68-7 structure
Product Name:2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid
CAS No:2171771-68-7
MF:C27H34N2O5
MW:466.569267749786
CID:5974154
PubChem ID:165515795
Update Time:2025-08-05

2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid
    • 2171771-68-7
    • EN300-1495461
    • 2-ethyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}butanoic acid
    • Inchi: 1S/C27H34N2O5/c1-4-11-23(24(30)28-17-27(5-2,6-3)25(31)32)29-26(33)34-16-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h7-10,12-15,22-23H,4-6,11,16-17H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: SNZLYLZSJRVCAJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(CCC)C(NCC(C(=O)O)(CC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid Pricemore >>

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Additional information on 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid

2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid: A Comprehensive Overview

2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid (CAS No. 2171771-68-7) is a complex organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorenylmethoxycarbonyl (Fmoc) and plays a crucial role in various biochemical and medicinal applications. In this article, we will delve into the structure, properties, synthesis, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.

The molecular structure of 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid is characterized by its intricate arrangement of functional groups. The compound features an Fmoc protecting group, which is widely used in peptide synthesis to temporarily mask the amino group of amino acids. The presence of the Fmoc group allows for controlled deprotection and sequential coupling reactions, making it an essential component in solid-phase peptide synthesis (SPPS). Additionally, the compound contains an ester linkage and a carboxylic acid group, which contribute to its unique chemical properties and reactivity.

The synthesis of 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid typically involves several steps. The first step often involves the protection of the amino group using Fmoc chloride, followed by the formation of the amide bond through coupling reactions with appropriate carboxylic acids or esters. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches, such as the use of catalysts and mild reaction conditions. For instance, a study published in Organic Letters in 2023 reported a novel catalytic system that significantly reduced reaction times and improved yields for Fmoc derivatives.

In terms of its physical and chemical properties, 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid exhibits solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility characteristics make it suitable for use in various biochemical assays and analytical techniques. The compound's stability under different conditions has also been extensively studied. Research has shown that it remains stable at room temperature but may degrade under acidic or basic conditions, highlighting the importance of proper storage and handling protocols.

The biological activity of 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid has been a subject of interest in pharmaceutical research. Studies have demonstrated its potential as a lead compound for drug development due to its ability to modulate specific biological pathways. For example, a recent study published in Bioorganic & Medicinal Chemistry explored the use of Fmoc derivatives in targeting protein-protein interactions (PPIs), which are implicated in various diseases such as cancer and neurodegenerative disorders. The results indicated that these compounds could effectively disrupt PPIs with high selectivity and potency.

Beyond its direct biological activity, 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid serves as a valuable building block for the synthesis of more complex molecules. Its versatile functional groups allow for further modification through various chemical reactions, enabling researchers to tailor its properties for specific applications. This flexibility has led to its use in the development of prodrugs, which are inactive precursors that are converted into active drugs within the body through metabolic processes.

The safety profile of 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid is another critical aspect that has been extensively investigated. Toxicological studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, like any chemical compound used in pharmaceutical research, it is essential to conduct thorough safety assessments to ensure its safe use in humans.

In conclusion, 2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}butanoic acid (CAS No. 2171771-68-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structure and properties make it an invaluable tool for researchers working on peptide synthesis, drug development, and other related fields. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic strategies.

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